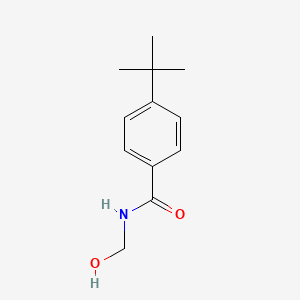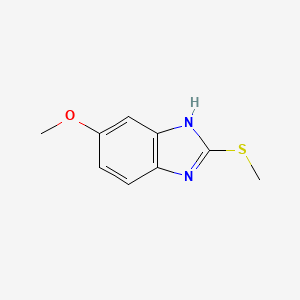
4-tert-Butyl-N-(hydroxymethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-N-(hydroxymethyl)benzamide is a chemical compound with the molecular formula C12H17NO2. It is known for its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to a benzamide core. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(hydroxymethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
4-tert-Butyl-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butyl-N-(carboxymethyl)benzamide.
Reduction: 4-tert-Butyl-N-(aminomethyl)benzamide.
Substitution: Various substituted benzamides depending on the substituent used.
科学的研究の応用
4-tert-Butyl-N-(hydroxymethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-tert-Butyl-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group provides steric hindrance, which can influence its binding affinity and selectivity towards certain enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
類似化合物との比較
Similar Compounds
4-tert-Butylbenzamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
N-tert-Butylbenzamide: Similar structure but without the hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
4-tert-Butyl-N-(hydroxymethyl)benzamide stands out due to its combination of the tert-butyl and hydroxymethyl groups, which provide unique reactivity and binding properties. This makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
91563-74-5 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
4-tert-butyl-N-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10-6-4-9(5-7-10)11(15)13-8-14/h4-7,14H,8H2,1-3H3,(H,13,15) |
InChIキー |
WKPNVWFPSFHGMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCO |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2s)-2-Methylpyrrolidin-2-Yl]-1h-Benzimidazole-7-Carboxamide](/img/structure/B3195505.png)
![(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride](/img/structure/B3195512.png)




![Acetic acid, [(1,1-dimethylethyl)dimethylsilyl]-, methyl ester](/img/structure/B3195541.png)





